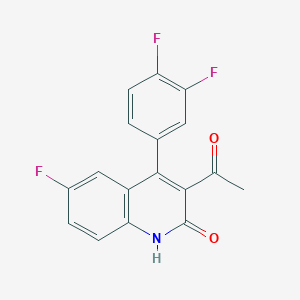

3-acetyl-4-(3,4-difluorophenyl)-6-fluoroquinolin-2(1H)-one

Description

3-Acetyl-4-(3,4-difluorophenyl)-6-fluoroquinolin-2(1H)-one (CAS: 1283109-72-7) is a fluorinated quinolinone derivative with the molecular formula C₁₇H₁₀F₃NO₂ and a molecular weight of 317.26 g/mol. Its structure features a quinolin-2(1H)-one core substituted with a 3,4-difluorophenyl group at position 4, a fluoro group at position 6, and an acetyl moiety at position 2. This compound is of interest in pharmaceutical and materials science research due to the electronic and steric effects imparted by its fluorine substituents and acetyl group, which may influence solubility, binding affinity, and metabolic stability .

Key physicochemical properties include a boiling point of 483.9°C (predicted) and storage requirements under ambient conditions. Its GHS classification highlights moderate hazards, with specific precautions for handling (e.g., hazard statements H315, H319, H335) .

Properties

IUPAC Name |

3-acetyl-4-(3,4-difluorophenyl)-6-fluoro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F3NO2/c1-8(22)15-16(9-2-4-12(19)13(20)6-9)11-7-10(18)3-5-14(11)21-17(15)23/h2-7H,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLOXDSPXWORBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=C(C=CC(=C2)F)NC1=O)C3=CC(=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation to Form Intermediate

- Starting Materials : 3,4-difluoroaniline and ethyl acetoacetate.

- Conditions : Acidic environment to facilitate condensation.

- Reaction : The amino group of 3,4-difluoroaniline reacts with the β-ketoester (ethyl acetoacetate), producing an enaminone intermediate.

This step is critical as it sets the stage for cyclization by forming a conjugated system amenable to ring closure.

Cyclization to Quinoline Core

- Reagent : Phosphorus oxychloride (POCl3) or similar dehydrating agents.

- Mechanism : The intermediate undergoes intramolecular cyclization facilitated by the dehydrating agent, forming the quinoline nucleus.

- Conditions : Typically reflux under anhydrous conditions to drive the cyclization efficiently.

This cyclization step is essential to establish the heterocyclic quinoline framework with the fluorine substituents intact.

Acetylation of Quinoline Core

- Reagent : Acetic anhydride.

- Reaction : The quinoline nitrogen or the carbon at position 3 is acetylated, introducing the acetyl group.

- Conditions : Controlled temperature and reaction time to avoid over-acetylation or decomposition.

This final step yields the target compound, 3-acetyl-4-(3,4-difluorophenyl)-6-fluoroquinolin-2(1H)-one with high specificity.

Alternative and Advanced Synthetic Approaches

Recent research has explored more sustainable and efficient methods for quinoline derivatives synthesis, which could be adapted for this compound:

Domino One-Pot Reactions : Using triethyl orthoformate as a C1 building block combined with dicarbonyl compounds and aniline derivatives under solvent- and catalyst-free conditions at elevated temperatures (~130 °C) to form quinolone scaffolds in a single step.

Advantages : These methods reduce the number of steps, minimize waste, and improve overall yields.

While these approaches have been demonstrated for various quinolone derivatives, their adaptation to fluorinated and acetylated quinolines like this compound requires optimization due to the sensitivity of fluorine substituents.

Data Table: Summary of Preparation Methods

| Step | Reaction Type | Starting Materials | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Condensation | 3,4-difluoroaniline, ethyl acetoacetate | Acidic medium, reflux | 70-85 | Formation of enaminone intermediate |

| 2 | Cyclization | Enaminone intermediate | POCl3, anhydrous reflux | 60-75 | Quinoline core formation |

| 3 | Acetylation | Quinoline intermediate | Acetic anhydride, controlled temp. | 80-90 | Introduction of acetyl group at C-3 |

| Alt. | Domino One-Pot Reaction | Dicarbonyl compound, triethyl orthoformate, aniline derivative | Solvent-free, 130 °C, 24 h | 65-82 | Sustainable, fewer steps, requires optimization for fluorinated substrates |

Research Findings and Optimization Notes

Yield Optimization : Industrial methods optimize reaction times, temperatures, and reagent ratios to maximize yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Fluorine Stability : The presence of fluorine atoms requires careful control of reaction conditions to prevent nucleophilic substitution or defluorination during cyclization and acetylation.

Scalability : The stepwise synthesis is scalable, but the domino one-pot approach offers potential advantages for large-scale production due to reduced solvent use and waste generation.

Analytical Characterization : The synthesized compound is characterized by NMR (notably ^1H NMR showing acetyl methyl singlet at ~2.28 ppm), mass spectrometry, and chromatographic purity assessments to confirm structure and quality.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-4-(3,4-difluorophenyl)-6-fluoroquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.

Reduction: Reduction reactions using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).

Substitution: Amines, thiols, in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol-substituted quinolines.

Scientific Research Applications

Overview

3-acetyl-4-(3,4-difluorophenyl)-6-fluoroquinolin-2(1H)-one is a synthetic compound belonging to the quinoline family, recognized for its diverse biological activities. This compound has garnered significant interest in medicinal chemistry due to its potential applications in various fields, including antimicrobial and anticancer research.

Synthesis and Properties

The synthesis of this compound typically involves multi-step organic reactions, including condensation, cyclization, and acetylation. The molecular formula is with a molecular weight of 317.26 g/mol. The presence of both acetyl and difluorophenyl groups contributes to its unique chemical and biological properties.

Medicinal Chemistry

- Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties. Preliminary studies suggest that this compound may effectively inhibit the growth of specific bacterial strains due to enhanced interactions with microbial targets attributed to the fluorine atoms present in its structure .

- Anticancer Properties : This compound has been investigated for its potential anticancer effects. It is hypothesized that it may inhibit key enzymes involved in tumor growth, such as histone deacetylases and protein kinases. In vitro studies indicate that similar compounds can induce apoptosis in cancer cells and inhibit proliferation by targeting critical signaling pathways like AKT/NF-kB .

Chemical Research

- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, facilitating the development of more complex molecular structures with desired biological activities .

Material Science

- Fluorescent and Conductive Materials : Its unique structural features allow for applications in developing materials with specific properties, such as fluorescence or conductivity, which are essential in various industrial applications .

Case Studies

Several studies have highlighted the efficacy of this compound in different contexts:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant activity against Gram-positive bacteria, suggesting its potential use as an antibacterial agent.

- Cancer Cell Studies : In vitro tests showed that the compound could reduce cell viability in various cancer cell lines, indicating its promise as a lead compound for anticancer drug development .

Mechanism of Action

The mechanism of action of 3-acetyl-4-(3,4-difluorophenyl)-6-fluoroquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Quinolinone Derivatives

Reactivity and Functionalization Trends

- Fluorine vs. Chlorine Substituents: The 6-fluoro group in the target compound offers stronger electronegativity and smaller steric hindrance compared to the 6-chloro analog in 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one . This may improve hydrogen-bonding interactions in biological targets.

- Acetyl Group: The acetyl moiety at position 3 in both the target compound and 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one introduces a ketone functional group, which can participate in nucleophilic reactions or serve as a hydrogen-bond acceptor .

Biological Activity

Overview

3-acetyl-4-(3,4-difluorophenyl)-6-fluoroquinolin-2(1H)-one is a synthetic compound belonging to the quinoline family, which is renowned for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases.

- IUPAC Name : this compound

- Molecular Formula : C17H10F3N O

- Molecular Weight : 317.26 g/mol

- CAS Number : 1283109-72-7

Synthesis

The synthesis of this compound typically involves a multi-step process:

- Condensation : 3,4-difluoroaniline is condensed with ethyl acetoacetate under acidic conditions to form an intermediate.

- Cyclization : The intermediate undergoes cyclization using phosphorus oxychloride (POCl3) to establish the quinoline core.

- Acetylation : The final step involves acetylation with acetic anhydride to yield the target compound.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activity. The presence of fluorine atoms in this compound enhances its interaction with microbial targets, potentially increasing its efficacy against various pathogens. Preliminary studies suggest that this compound may inhibit the growth of specific bacterial strains, although detailed mechanisms remain to be elucidated .

Anticancer Activity

The compound has been investigated for its anticancer properties. Quinoline derivatives are known to affect multiple cellular pathways involved in cancer progression:

- Mechanism of Action : It is hypothesized that this compound may inhibit key enzymes involved in tumor growth, such as histone deacetylases (HDACs) and protein kinases .

- Case Studies : In vitro studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit proliferation by targeting the AKT/NF-kB signaling pathways . Further research is needed to confirm these effects specifically for this compound.

Comparative Analysis

The biological activity of this compound can be contrasted with other quinoline derivatives:

| Compound | Structural Features | Biological Activity | Notes |

|---|---|---|---|

| 4-(3,4-difluorophenyl)-6-fluoroquinolin-2(1H)-one | Lacks acetyl group | Moderate antimicrobial | May have reduced potency |

| 3-acetyl-4-phenylquinolin-2(1H)-one | Lacks fluorine atoms | Low anticancer activity | Less effective due to reduced reactivity |

| 3-acetyl-4-(3,4-dichlorophenyl)-6-fluoroquinolin-2(1H)-one | Contains chlorine instead of fluorine | Variable activity | Chlorine alters chemical properties |

The precise mechanism of action for this compound remains under investigation. However, it is believed to interact with specific molecular targets:

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the crystal structure of 3-acetyl-4-(3,4-difluorophenyl)-6-fluoroquinolin-2(1H)-one?

- Methodological Answer : X-ray crystallography is the gold standard. Use a diffractometer (e.g., Nonius MACH-3) with a fine-focus sealed tube radiation source and graphite monochromator. Data collection should employ ω–2θ scans, and absorption correction via ψ scan (e.g., North et al., 1968). Refinement can be performed using SHELXL, which is robust for small-molecule structures and handles twinned or high-resolution data .

- Example Parameters :

| Space Group | Monoclinic (P21/n) |

|---|---|

| Unit Cell | a = 10.043 Å, b = 18.663 Å, c = 15.537 Å, β = 91.811° |

| Z-value | 8 |

| V | 2911 ų |

| Derived from analogous quinolinone structures . |

Q. How should researchers safely handle fluorinated quinolinones like this compound?

- Methodological Answer :

- Personal Protection : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- Exposure Response :

- Skin contact : Rinse with water for 15 minutes; remove contaminated clothing.

- Eye exposure : Irrigate with water for 15 minutes; seek medical attention if irritation persists.

- Storage : Store in airtight containers away from oxidizers and heat sources .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Use 4-(3,4-difluorophenyl)boronic acid with a Pd catalyst (e.g., PdCl₂(PPh₃)₂) and PCy₃ as a ligand in dioxane/water. Optimize stoichiometry (e.g., 1:2.5 molar ratio of precursor to boronic acid) and reaction time (monitor via TLC) .

- Purification : Column chromatography with ethyl acetate/hexane (10–20% gradient) resolves fluorinated byproducts. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns)?

- Methodological Answer :

- NMR Analysis : Use high-field (≥300 MHz) instruments to distinguish fluorine-proton coupling. For example, ¹⁹F NMR at 282 MHz clarifies diastereotopic fluorines.

- X-ray Validation : Cross-validate ambiguous NMR signals (e.g., aromatic proton splitting) with crystallographic data to confirm substituent positions .

- Case Study : In analogous compounds, δH 6.72–7.75 ppm (aromatic protons) and δC 114.9–162.0 ppm (fluorinated carbons) align with crystallographic torsion angles (e.g., 65.5–70.5° for phenyl-quinoline twists) .

Q. How can computational modeling predict the compound’s reactivity or binding affinity?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to map electrostatic potential surfaces. This predicts nucleophilic/electrophilic sites (e.g., acetyl group reactivity).

- Docking Studies : Autodock Vina or Schrödinger Suite models interactions with biological targets (e.g., kinase domains). Validate with experimental IC₅₀ data from enzymatic assays .

Data Contradiction Analysis

Q. How to address discrepancies in melting points or spectral data between synthetic batches?

- Methodological Answer :

- Thermal Analysis : Perform DSC to verify melting points (e.g., 183–185°C for analogous compounds) .

- Impurity Profiling : Use LC-MS to identify side products (e.g., dehalogenated derivatives). Adjust reaction conditions (e.g., lower temperature for Pd-catalyzed steps) .

- Crystallographic Validation : Compare unit cell parameters (e.g., monoclinic vs. orthorhombic systems) to rule out polymorphism .

Safety and Compliance

Q. What regulatory guidelines apply to this compound in preclinical studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.